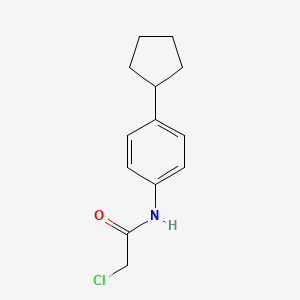![molecular formula C16H15NO2S B14404860 Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- CAS No. 88255-40-7](/img/structure/B14404860.png)
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step processes. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the targeted thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of thieno[2,3-c]pyridine derivatives can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors, particularly kinase inhibitors.
Medicine: Explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of thieno[2,3-c]pyridine derivatives often involves their interaction with specific molecular targets, such as kinases. These compounds can act as ATP-mimetic kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs present in the thieno[2,3-c]pyridine scaffold .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-b]pyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thieno[2,3-c]pyridine derivatives .
Eigenschaften
CAS-Nummer |
88255-40-7 |
|---|---|
Molekularformel |
C16H15NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
7-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-c]pyridine |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-4-3-11(10-15(14)19-2)9-13-16-12(5-7-17-13)6-8-20-16/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
IMHKEGYFMRKWFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2SC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)

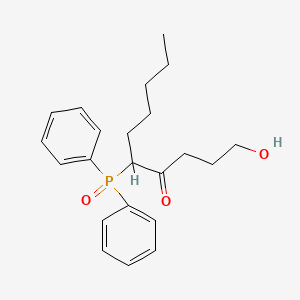
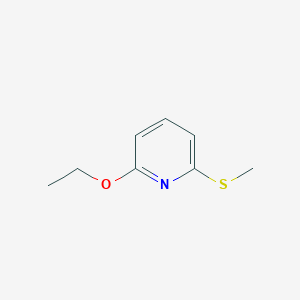
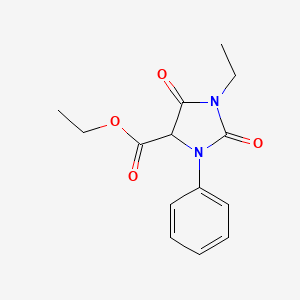
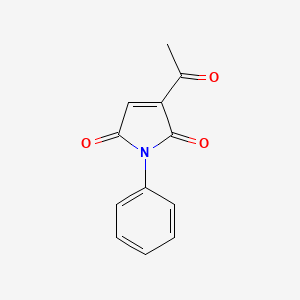
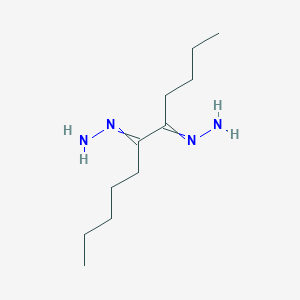
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
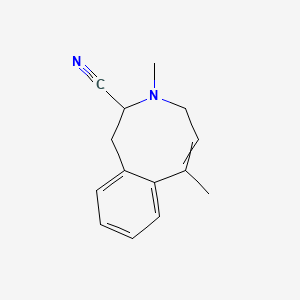
phosphanium nitrate](/img/structure/B14404823.png)
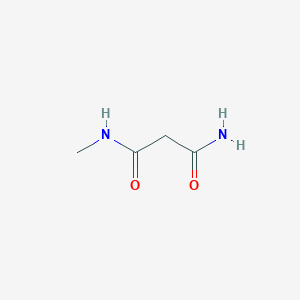
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
